molecular formula C21H16F2N4O3 B5024604 5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide

5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B5024604
M. Wt: 410.4 g/mol
InChI Key: UTRFFSMBLJYRGY-UHFFFAOYSA-N
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Description

5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluorophenoxy group, a pyrazolylphenyl group, and an oxazole carboxamide moiety. These functional groups contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c22-15-4-7-20(18(23)10-15)29-13-17-11-19(26-30-17)21(28)24-12-14-2-5-16(6-3-14)27-9-1-8-25-27/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRFFSMBLJYRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CNC(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the difluorophenoxy group, and the coupling of the pyrazolylphenyl moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation reactions, particularly at the pyrazolyl and phenyl groups.

    Reduction: Reduction reactions may target the oxazole ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluorophenoxy group or the pyrazolylphenyl moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide
  • 5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine

Uniqueness

5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in scientific research, making it a valuable compound for further study .

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